molecular formula C7H10O3 B069621 Heptane-2,3,6-trione CAS No. 176237-95-9

Heptane-2,3,6-trione

Cat. No. B069621
CAS RN: 176237-95-9
M. Wt: 142.15 g/mol
InChI Key: XDJAUXXWCBLXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptane-2,3,6-trione is a chemical compound with the molecular formula C7H8O3. This compound is also known as diacetyl or 2,3-butanedione. It is a yellowish-green liquid with a buttery odor and is commonly used as a flavoring agent in food products. In addition to its use in the food industry, heptane-2,3,6-trione has also been the subject of scientific research due to its potential therapeutic properties.

Mechanism Of Action

The exact mechanism of action of heptane-2,3,6-trione is not fully understood. However, studies have shown that it may exert its therapeutic effects through a variety of mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of neuronal function.
Biochemical and Physiological Effects:
Heptane-2,3,6-trione has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, heptane-2,3,6-trione has been shown to regulate neuronal function by modulating the activity of neurotransmitters and ion channels.

Advantages And Limitations For Lab Experiments

Heptane-2,3,6-trione has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, there are some limitations to its use. Heptane-2,3,6-trione has a strong odor, which can be unpleasant and may interfere with experimental results. In addition, it has a low boiling point, which can make it difficult to handle in some experiments.

Future Directions

There are several potential future directions for research on heptane-2,3,6-trione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that heptane-2,3,6-trione has neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. Studies have shown that heptane-2,3,6-trione has anti-cancer properties and may be able to inhibit the growth of cancer cells. Finally, there is interest in exploring the potential use of heptane-2,3,6-trione as a food preservative. Studies have shown that it has antimicrobial properties and may be able to inhibit the growth of bacteria and fungi in food products.

Synthesis Methods

Heptane-2,3,6-trione can be synthesized through the reaction of acetaldehyde with acetylacetone in the presence of a base catalyst. This reaction results in the formation of heptane-2,3,6-trione and water. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and water.

Scientific Research Applications

Heptane-2,3,6-trione has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that heptane-2,3,6-trione has antioxidant, anti-inflammatory, and neuroprotective effects. These properties make it a potential candidate for the treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

CAS RN

176237-95-9

Product Name

Heptane-2,3,6-trione

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

heptane-2,3,6-trione

InChI

InChI=1S/C7H10O3/c1-5(8)3-4-7(10)6(2)9/h3-4H2,1-2H3

InChI Key

XDJAUXXWCBLXGT-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)C(=O)C

Canonical SMILES

CC(=O)CCC(=O)C(=O)C

synonyms

2,3,6-Heptanetrione (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.